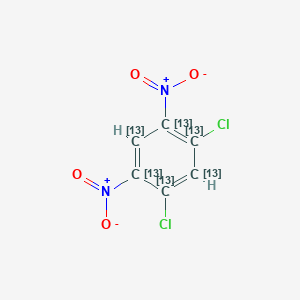

4,6-Dichloro-1,3-dinitrobenzene-13C6

描述

Contextual Significance of Halogenated Dinitrobenzene Derivatives in Advanced Chemical Research

Halogenated dinitrobenzene derivatives, such as 1,3-dichloro-4,6-dinitrobenzene, are particularly important in the study of nucleophilic aromatic substitution (SNAr) reactions. The presence of halogens as leaving groups and the strong activation provided by the nitro groups make these compounds highly reactive towards nucleophiles. This reactivity profile allows researchers to investigate the fundamental principles of SNAr mechanisms, which are crucial in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals. For instance, 1,5-dichloro-2,4-dinitrobenzene is utilized as a pharmaceutical intermediate. harvard.edu The study of these reactions provides insights into the factors that control reaction rates and selectivity, such as the nature of the leaving group, the nucleophile, the solvent, and the electronic and steric effects of other substituents on the aromatic ring. nih.govnih.gov

Role of Stable Isotope Labeling (Carbon-13) in Elucidating Reaction Mechanisms and Tracing Molecular Fate

The fundamental principle behind ¹³C isotopic tracers lies in the mass difference between ¹²C and ¹³C. This mass difference, although small, leads to a difference in the vibrational frequency of bonds involving the ¹³C atom. Consequently, reactions involving the breaking of a bond to a ¹³C atom will have a slightly different rate compared to the same reaction with a ¹²C atom. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about the rate-determining step of a reaction. nih.gov A primary ¹³C KIE (typically in the range of 1.01 to 1.05) is observed when the bond to the labeled carbon is broken in the rate-determining step. nih.gov The use of ¹³C tracers is particularly powerful in complex systems where multiple reaction pathways may be competing.

Site-specific ¹³C enrichment, where a particular carbon atom in a molecule is replaced with ¹³C, offers a significant advantage for mechanistic investigations. iarc.fr This targeted labeling allows researchers to probe the reactivity of a specific position within a molecule. By analyzing the distribution of the ¹³C label in the products, it is possible to deduce the precise mechanism of bond rearrangement and formation. This level of detail is often unattainable with other methods. For instance, site-specific labeling can help distinguish between different proposed mechanisms, such as concerted versus stepwise pathways in substitution reactions. chemicalbook.com

Specific Research Focus on 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆: A Mechanistic Probe

4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ is a specialized chemical tool designed for mechanistic studies. In this compound, all six carbon atoms of the benzene (B151609) ring are replaced with ¹³C isotopes, providing a 99 atom % ¹³C enrichment. orgsyn.org This uniform labeling of the aromatic ring makes it an exceptional probe for investigating reactions where the aromatic core is transformed.

The primary application of this compound is in the detailed study of nucleophilic aromatic substitution reactions. By reacting 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ with various nucleophiles and analyzing the resulting products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain a deep understanding of the reaction mechanism. The ¹³C label acts as a powerful tracer, allowing for the precise determination of which carbon atoms are involved in bond cleavage and formation. While specific research findings on the use of 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ are not widely available in public literature, its structure and isotopic enrichment make it an ideal candidate for such investigations.

Table 1: Properties of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ and its Unlabeled Analogue

| Property | 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ | 1,3-Dichloro-4,6-dinitrobenzene |

| Synonym(s) | 1,3-Dichloro-4,6-dinitrobenzene-¹³C₆ | 1,5-Dichloro-2,4-dinitrobenzene |

| CAS Number | 335081-12-4 orgsyn.org | 3698-83-7 harvard.edunih.gov |

| Molecular Formula | ¹³C₆H₂Cl₂N₂O₄ orgsyn.org | C₆H₂Cl₂N₂O₄ nih.gov |

| Molecular Weight | 243.05 g/mol orgsyn.org | 236.997 g/mol nih.gov |

| Isotopic Enrichment | 99 atom % ¹³C orgsyn.org | Natural abundance |

| Melting Point | Not available | 101-104 °C |

| Solubility in Water | Not available | Insoluble |

Overview of Advanced Methodologies Employed in the Study of Complex Aromatic Compounds

The study of complex aromatic compounds like 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ relies on a suite of advanced analytical techniques. These methods are essential for identifying and quantifying the starting materials, intermediates, and products of a reaction, as well as for elucidating their structures.

Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation. For isotopically labeled compounds, ¹³C NMR is particularly powerful for determining the position of the label and for studying the electronic environment of the carbon atoms. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and to study their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify components in a mixture.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.

X-ray Crystallography: This technique can determine the precise three-dimensional structure of a crystalline compound, providing definitive information about bond lengths and angles.

The combination of these methodologies, along with computational modeling, allows for a comprehensive understanding of the behavior of complex aromatic compounds in chemical reactions.

Structure

3D Structure

属性

分子式 |

C6H2Cl2N2O4 |

|---|---|

分子量 |

242.95 g/mol |

IUPAC 名称 |

1,5-dichloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI 键 |

ZPXDNSYFDIHPOJ-IDEBNGHGSA-N |

手性 SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |

规范 SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 4,6 Dichloro 1,3 Dinitrobenzene 13c6

Strategies for Regioselective ¹³C Isotopic Incorporation into Aromatic Systems

The foundational challenge in synthesizing 4,6-Dichloro-1,3-dinitrobenzene-13C6 lies in constructing the aromatic core entirely from carbon-13 atoms. This requires a de novo synthesis or the use of a commercially available, uniformly labeled precursor.

The most direct precursor for the synthesis is uniformly labeled Benzene-¹³C₆. nih.gov This starting material ensures that all six carbon atoms in the aromatic ring are ¹³C, which is the defining feature of the target molecule. Benzene-¹³C₆ can be sourced commercially or synthesized from simpler, more fundamental ¹³C-enriched building blocks. nih.govcortecnet.com The synthesis of Benzene-¹³C₆ itself is a critical first step, often involving the trimerization of acetylene-¹³C₂. This process must be conducted under conditions that promote high-yield cyclization.

Alternative strategies can involve building the aromatic ring from other ¹³C-labeled precursors, although this is more common for specific, non-uniform labeling patterns. For uniform labeling, starting with a pre-formed, fully labeled benzene (B151609) ring is the most efficient approach. nih.govsci-hub.in

Table 1: Potential ¹³C-Enriched Precursors

| Precursor Name | Labeling Pattern | Typical Synthetic Application |

|---|---|---|

| Benzene-¹³C₆ | Uniform (U-¹³C₆) | Direct precursor for uniformly labeled benzene derivatives. nih.gov |

| Acetylene-¹³C₂ | Uniform (U-¹³C₂) | Building block for the synthesis of Benzene-¹³C₆ via trimerization. |

| ¹³C-Labeled Phenols | Specific or Uniform | Can be used for specific labeling patterns in derivatives like parabens. nih.gov |

With Benzene-¹³C₆ as the starting material, the synthesis of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ proceeds through a series of electrophilic aromatic substitution reactions. The order of these reactions is critical to ensure the correct placement (regiochemistry) of the chloro and nitro substituents. youtube.comlibretexts.orgyoutube.com

The substitution pattern of the target molecule is 1,3-dinitro and 4,6-dichloro. The directing effects of the substituents dictate the synthetic sequence. Chloro groups are ortho-, para-directing, while nitro groups are meta-directing. libretexts.orgyoutube.com To achieve the desired 1,3,4,6-tetrasubstituted pattern, a logical pathway involves the dinitration of 1,3-dichlorobenzene-¹³C₆.

The proposed synthetic route is as follows:

Dichlorination of Benzene-¹³C₆: The first step is the introduction of two chlorine atoms onto the ¹³C₆-benzene ring to form 1,3-Dichlorobenzene-¹³C₆. This reaction typically employs chlorine gas (Cl₂) with a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). Controlling the reaction conditions is necessary to favor the formation of the meta-disubstituted product over other isomers.

Dinitration of 1,3-Dichlorobenzene-¹³C₆: The resulting 1,3-Dichlorobenzene-¹³C₆ is then subjected to a double nitration reaction. The two chlorine atoms at positions 1 and 3 will direct the incoming electrophiles (the nitronium ion, NO₂⁺) to the ortho and para positions. Specifically, the C4 and C6 positions are activated by both chlorine atoms, leading to the regioselective formation of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆. This nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Benzene-¹³C₆ | Cl₂, FeCl₃ (or AlCl₃) | 1,3-Dichlorobenzene-¹³C₆ |

This strategic ordering of reactions leverages the inherent electronic properties of the substituents to control the final structure of the molecule. youtube.comlibretexts.org

Purification Techniques and Rigorous Isotopic Purity Assessment in Synthesized Material

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, or chemical impurities. moravek.com Following purification, a rigorous assessment is required to confirm the chemical identity, chemical purity, and, most importantly, the isotopic purity of the final compound. moravek.comresearchgate.net

Purification Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of organic compounds. moravek.com Its high resolving power allows for the separation of the desired product from closely related impurities. Other techniques like crystallization may also be employed.

Isotopic Purity Assessment: The isotopic enrichment and distribution are determined using a combination of high-resolution analytical methods. researchgate.netwikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the molecular weight of the compound with high precision. researchgate.net It can confirm the incorporation of six ¹³C atoms by the corresponding mass shift compared to the unlabeled compound. MS analysis can also quantify the percentage of ¹³C enrichment by analyzing the isotopic distribution of the molecular ion peak. researchgate.netfrontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a definitive tool for confirming the location of the ¹³C labels. amerigoscientific.comwikipedia.org For this compound, the ¹³C-NMR spectrum would show signals for all six carbon atoms, and the presence of ¹³C-¹³C coupling would confirm that the entire ring is labeled. The absence of signals at the chemical shifts corresponding to ¹²C atoms confirms high isotopic purity.

Table 3: Analytical Techniques for Purification and Purity Assessment

| Technique | Purpose | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification | Separation of the target compound from impurities. moravek.com |

| Mass Spectrometry (MS) | Isotopic and Chemical Purity Assessment | Confirms molecular weight, determines isotopic enrichment level, and quantifies impurities. researchgate.netcreative-proteomics.com |

Through the careful application of these synthetic, purification, and analytical methodologies, this compound can be produced with high chemical and isotopic purity, ready for its intended application as a stable isotope-labeled standard.

Advanced Spectroscopic Characterization and Structural Elucidation of Isotopic Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Position and Enrichment Analysis

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules. For ¹³C-labeled compounds like 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, it offers precise confirmation of the isotopic substitution and its abundance.

High-Resolution ¹³C-NMR Chemical Shift Analysis for Isotopic Confirmation

High-resolution ¹³C-NMR spectroscopy directly probes the chemical environment of each carbon atom in a molecule. In a typical organic compound, ¹³C signals are observed over a broad chemical shift range (0-220 ppm). bhu.ac.inoregonstate.edu The position of a signal (chemical shift, δ) is highly sensitive to the electronic environment, which is influenced by substituent groups.

For 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, the benzene (B151609) ring is substituted with two electron-withdrawing nitro (NO₂) groups and two electron-withdrawing chloro (Cl) groups. These substituents deshield the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ≈ 128 ppm).

Due to the molecule's symmetry, three distinct signals are expected in the ¹³C-NMR spectrum. Based on data from analogous substituted benzenes, the expected chemical shift ranges for the carbons in 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ can be predicted. The carbons directly bonded to the nitro groups (C1/C3) would be the most deshielded, followed by the carbons bonded to the chlorine atoms (C4/C6). The carbon situated between the two chloro groups (C5) would be the most shielded of the three. The presence of signals exclusively in these regions confirms the aromatic structure, while the absence of signals at natural abundance ¹²C chemical shifts would serve as initial confirmation of high isotopic enrichment.

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ This table is generated based on known substituent effects on benzene rings and is for illustrative purposes.

| Carbon Position(s) | Attached Substituent(s) | Predicted Chemical Shift (δ) Range (ppm) |

| C1, C3 | -NO₂ | 145 - 155 |

| C4, C6 | -Cl | 130 - 140 |

| C2 | -H | 120 - 130 |

| C5 | -H | 120 - 130 |

Note: The actual spectrum would show distinct signals for C2 and C5 due to their different positions relative to the substituents.

¹H-¹³C and ¹³C-¹³C Coupling Constant Analysis for Probing Structural Connectivity

Coupling constants (J-values) in NMR provide through-bond connectivity information. In the fully labeled 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, both ¹H-¹³C and ¹³C-¹³C couplings are prominent and informative.

¹H-¹³C Coupling: The coupling between the two protons (at C2 and C5) and the ¹³C-labeled ring carbons provides crucial data. One-bond couplings (¹JCH) for aromatic systems are typically large (160-170 Hz). chemicalbook.com Two-bond (²JCH) and three-bond (³JCH) couplings are smaller (1-10 Hz) and help to definitively assign the proton and carbon signals.

¹³C-¹³C Coupling: In natural abundance samples, observing ¹³C-¹³C coupling is improbable due to the low (1.1%) abundance of ¹³C. youtube.com However, in a molecule with 99 atom % ¹³C enrichment, these couplings are readily observed. cdnisotopes.com The one-bond coupling (¹JCC) in aromatic rings is typically in the range of 50-60 Hz. organicchemistrydata.org Longer-range ²JCC and ³JCC couplings would also be observable, providing an unambiguous map of the carbon skeleton's connectivity and confirming that all six carbons are part of the same ring structure.

Quantitative ¹³C-NMR for Isotopic Abundance Determination

Quantitative ¹³C-NMR (qNMR) is a powerful method for determining the concentration or purity of a substance, including isotopic abundance. nih.govnih.gov To ensure accuracy, specific experimental conditions are required, such as the addition of a relaxation agent (e.g., Chromium(III) acetylacetonate) and the use of an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE). nih.gov

For 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, a known amount of the sample would be dissolved along with an internal standard of known concentration. nih.gov By comparing the integrated area of the ¹³C signals from the analyte to that of the standard, the precise isotopic enrichment can be calculated. This technique would be used to verify the manufacturer's stated enrichment of 99 atom % ¹³C. cdnisotopes.comsigmaaldrich.com The high enrichment level means that the signals from molecules containing any ¹²C atoms would be at or below the noise level of the spectrum. youtube.com

Solid-State ¹³C NMR for Characterizing Compound Behavior in Complex Matrices

Solid-state NMR (ssNMR) provides structural information on solid materials, where molecular tumbling is restricted. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples. For 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, ssNMR could be employed to study its crystalline polymorphism or its behavior when dispersed in complex matrices, such as soil or polymers. The chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions and packing effects. The high ¹³C enrichment would be a significant advantage, greatly enhancing signal sensitivity and reducing acquisition times for ssNMR experiments.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Mass Confirmation

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of a molecule's elemental formula. For 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, HRMS is used to confirm its isotopic composition and purity.

The theoretical molecular weight of the unlabeled compound, C₆H₂Cl₂N₂O₄, is approximately 236.997 Da. nist.govnist.gov The fully ¹³C-labeled analogue has a formula of ¹³C₆H₂Cl₂N₂O₄, with an expected mass shift of +6 compared to the unlabeled version. sigmaaldrich.com The calculated monoisotopic mass of the labeled compound is significantly higher. Furthermore, the presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a pattern of three peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. HRMS analysis would confirm both the exact mass of the all-¹³C molecule and this distinct isotopic signature from the chlorine atoms.

Table 2: Comparison of Theoretical Masses for Labeled and Unlabeled 4,6-Dichloro-1,3-dinitrobenzene

| Compound | Molecular Formula | Molecular Weight (Da) | Isotopic Enrichment |

| Unlabeled Compound | C₆H₂Cl₂N₂O₄ | 236.997 nist.govnist.gov | Natural Abundance |

| Labeled Compound | ¹³C₆H₂Cl₂N₂O₄ | 243.05 cdnisotopes.com | 99 atom % ¹³C cdnisotopes.com |

The mass spectrum of the unlabeled compound shows characteristic fragmentation. nist.gov It can be inferred that the ¹³C-labeled compound would undergo similar fragmentation, such as the loss of NO₂ groups or Cl atoms. However, each fragment containing the benzene ring would be observed at an m/z value 6 Da higher than the corresponding fragment from the unlabeled molecule, providing further confirmation of the complete isotopic labeling of the ring.

Isotope Pattern Analysis for Multiple Isotopic Sites

The presence of six ¹³C atoms in 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ dramatically alters its isotopic pattern in mass spectrometry compared to its unlabeled counterpart. The molecular weight of the unlabeled compound (C₆H₂Cl₂N₂O₄) is approximately 237 g/mol . nih.gov The ¹³C₆-labeled variant has a molecular weight of approximately 243 g/mol . slideshare.net

In high-resolution mass spectrometry, the isotopic pattern of the unlabeled compound is primarily dictated by the natural abundance of the two stable chlorine isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern. For the ¹³C₆-labeled compound, this pattern is shifted by 6 mass units. Furthermore, the isotopic enrichment of the ¹³C atoms, typically around 99 atom %, means that the most abundant molecular ion will be at M+6 relative to the unlabeled compound. slideshare.net

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of Unlabeled and ¹³C₆-Labeled 4,6-Dichloro-1,3-dinitrobenzene

| Ion | Unlabeled 4,6-Dichloro-1,3-dinitrobenzene | 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ |

| M | C₆H₂³⁵Cl₂N₂O₄ | ¹³C₆H₂³⁵Cl₂N₂O₄ |

| M+1 | Primarily from ¹³C natural abundance | Primarily from ¹³C natural abundance and minor ¹⁵N |

| M+2 | Primarily from one ³⁷Cl atom | Primarily from one ³⁷Cl atom |

| M+3 | Combination of ¹³C and ³⁷Cl isotopes | Combination of ¹³C and ³⁷Cl isotopes |

| M+4 | Primarily from two ³⁷Cl atoms | Primarily from two ³⁷Cl atoms |

| This table presents a simplified theoretical distribution. Actual spectra would show more complex patterns due to the contributions of other isotopes like ¹⁵N and ¹⁸O. |

Elucidation of Fragmentation Pathways via Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating the fragmentation pathways of molecules in mass spectrometry. The 6-dalton mass shift of the entire carbon backbone in 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ allows for the unambiguous identification of carbon-containing fragments.

For nitroaromatic compounds, common fragmentation pathways involve the loss of nitro groups (NO₂), oxygen atoms, and the cleavage of the aromatic ring. In the case of 4,6-dichloro-1,3-dinitrobenzene, expected fragmentation patterns would include the loss of one or both nitro groups. The ¹³C labeling helps to confirm that the resulting fragments still contain the benzene ring.

For instance, the loss of a nitro group (NO₂) from the molecular ion of the unlabeled compound would result in a fragment at m/z [M-46]⁺. For the ¹³C₆-labeled compound, this same fragmentation would yield a fragment at m/z [M+6-46]⁺. This clear mass shift confirms that the carbon skeleton remains intact during this fragmentation step.

Table 2: Hypothetical Fragmentation Analysis of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆

| Fragmentation Pathway | Unlabeled Fragment (m/z) | ¹³C₆-Labeled Fragment (m/z) | Inferred Structural Information |

| Loss of NO₂ | [M-46]⁺ | [M+6-46]⁺ | Fragment retains the dichlorinated benzene ring. |

| Loss of two NO₂ | [M-92]⁺ | [M+6-92]⁺ | Fragment is the dichlorinated benzene ring. |

| Loss of Cl | [M-35]⁺ / [M-37]⁺ | [M+6-35]⁺ / [M+6-37]⁺ | Fragment retains the dinitrobenzene-¹³C₆ core. |

| These are hypothetical values based on known fragmentation patterns of similar molecules. Actual fragmentation can be more complex. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Isotopic Influencenih.govnist.govscirp.orgnist.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. The substitution of ¹²C with ¹³C in 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ is expected to cause noticeable shifts in the vibrational frequencies, particularly for modes involving the carbon skeleton.

Detection of Isotopic Shifts in Vibrational Modes

The vibrational frequency of a bond is dependent on the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the frequency is inversely proportional to the square root of the reduced mass of the system. Therefore, substituting the lighter ¹²C isotope with the heavier ¹³C isotope will result in a decrease in the vibrational frequency, leading to a red-shift (shift to lower wavenumbers) in the FTIR and Raman spectra.

While specific experimental spectra for 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ are not widely published, theoretical studies on similar molecules like nitrobenzene (B124822) and its isotopomers have shown that ¹³C substitution significantly impacts the vibrational modes of the aromatic ring. slideshare.net The magnitude of the shift depends on the extent to which the carbon atoms participate in a particular vibrational mode.

Characterization of Specific Bond Stretches and Bends

The vibrational spectrum of 4,6-dichloro-1,3-dinitrobenzene is characterized by several key stretching and bending modes. The ¹³C₆ labeling would primarily affect the vibrations of the benzene ring.

C-C Stretching Vibrations: In aromatic compounds, the C-C stretching vibrations of the ring typically appear in the 1400-1600 cm⁻¹ region. For 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, these peaks are expected to be shifted to lower wavenumbers compared to the unlabeled compound.

C-H Stretching and Bending: The C-H stretching vibrations in aromatic rings are generally observed around 3000-3100 cm⁻¹. The out-of-plane C-H bending modes, which are sensitive to the substitution pattern, appear in the 675-900 cm⁻¹ region. While the C-H bonds themselves are not isotopically labeled, their vibrational modes can be influenced by coupling with the vibrations of the ¹³C-labeled ring.

C-N Stretching: The stretching vibration of the C-NO₂ bond is expected in the 1100-1200 cm⁻¹ region. This mode would also exhibit a shift to a lower frequency upon ¹³C labeling.

NO₂ Group Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations, typically found around 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹ respectively. researchgate.net These vibrations are less affected by ¹³C labeling of the ring, but some minor shifts can occur due to changes in vibrational coupling.

C-Cl Stretching: The C-Cl stretching vibrations for chlorinated benzenes are typically observed in the 550-850 cm⁻¹ range. Similar to the C-N stretch, the C-Cl stretch in 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ would be expected at a slightly lower wavenumber than in its unlabeled form.

Table 3: Expected Vibrational Modes and the Influence of ¹³C₆ Labeling

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Unlabeled Analogues | Expected Effect of ¹³C₆ Labeling |

| Aromatic C-H Stretch | 3000 - 3100 | Minor shift due to coupling |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Minor shift |

| Aromatic C-C Stretch | 1400 - 1600 | Significant shift to lower frequency |

| NO₂ Symmetric Stretch | 1300 - 1370 | Minor shift |

| C-N Stretch | 1100 - 1200 | Shift to lower frequency |

| C-H Out-of-Plane Bend | 675 - 900 | Shift to lower frequency due to coupling |

| C-Cl Stretch | 550 - 850 | Shift to lower frequency |

| This table is based on general spectroscopic principles and data from similar compounds. nih.govnih.govijsr.net The actual shifts would need to be determined experimentally or through detailed theoretical calculations. |

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides activated by strongly electron-withdrawing groups. The reaction generally proceeds via a two-step addition-elimination mechanism.

Influence of Halogen and Nitro Groups on SNAr Reactivity

The reactivity of 4,6-dichloro-1,3-dinitrobenzene in SNAr reactions is significantly influenced by the electronic effects of its substituents. The two nitro groups (NO₂) are powerful electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com This activation is most effective when the electron-withdrawing groups are positioned ortho and/or para to the leaving group (in this case, the chlorine atoms). libretexts.orglibretexts.org In 4,6-dichloro-1,3-dinitrobenzene, each chlorine atom is ortho and para to a nitro group, rendering the molecule highly susceptible to nucleophilic attack.

The general mechanism involves the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate. libretexts.org The stability of this intermediate is a critical factor in determining the reaction rate. The negative charge can be delocalized onto the electron-withdrawing nitro groups, which greatly stabilizes the intermediate. libretexts.org

The nature of the halogen also plays a role in SNAr reactivity. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, fluoroarenes are often more reactive in SNAr reactions than their chloroarene counterparts. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the attack by a nucleophile. masterorganicchemistry.com However, in the case of 4,6-dichloro-1,3-dinitrobenzene, the chlorine atoms still serve as effective leaving groups due to the strong activation provided by the nitro groups.

Isotopic Effects on Reaction Rates and Pathways in SNAr

The use of isotopically labeled compounds, such as 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, is a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). A KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope. By measuring the KIE, it is possible to determine whether a particular bond is broken or formed in the rate-determining step of a reaction.

In the context of SNAr reactions of 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, a significant ¹³C KIE would be expected if the C-Cl bond cleavage is part of the rate-determining step. However, for most SNAr reactions, the initial attack of the nucleophile to form the intermediate is the slow step. masterorganicchemistry.com In such cases, a small or negligible KIE would be observed for the carbon atom attached to the leaving group. Studies on other SNAr reactions have utilized KIEs to support a two-step mechanism. For instance, the chlorine kinetic isotope effect has been measured in the dehalogenation of 4-chlorobenzoyl-CoA, indicating that the dissociation of the chloride ion from the intermediate is sensitive to isotopic substitution. nih.gov Similarly, sulfur-34 (B105110) isotope effects in the reaction of 2,4-dinitrodiphenylsulphone with piperidine (B6355638) provided evidence for a two-step mechanism involving a metastable intermediate. mcmaster.ca

The ¹³C₆ labeling of the entire aromatic ring in 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ allows for the investigation of isotopic effects at multiple positions, providing a more detailed picture of the transition state and the extent of bond-breaking and bond-making throughout the reaction pathway.

Identification of Meisenheimer Complexes and Transition States

The intermediate formed during an SNAr reaction is known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex is a resonance-stabilized, negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. libretexts.orgwikipedia.org The formation of stable Meisenheimer complexes has been observed in reactions of highly activated arenes. wikipedia.org For example, the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions has been shown to form a long-lived dihydroxy Meisenheimer complex. researchgate.netscielo.br

The structure of Meisenheimer complexes can be characterized using spectroscopic techniques such as NMR. The ¹³C₆ labeling in 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ would be particularly advantageous for NMR studies, as it would provide distinct signals for each carbon atom in the ring, facilitating the characterization of the Meisenheimer complex and any subsequent intermediates.

The table below illustrates hypothetical ¹³C NMR chemical shift data for the starting material and its corresponding Meisenheimer complex upon reaction with a nucleophile like methoxide. The upfield shift of the carbon atom attacked by the nucleophile is characteristic of the change in hybridization from sp² to sp³.

| Compound | C1/C3 (ppm) | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) |

| 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ | 148 | 125 | 130 | 140 |

| Meisenheimer complex with CH₃O⁻ at C4 | 145 | 126 | 95 | 138 |

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Reductive Transformation Mechanisms of Nitro Groups

The nitro groups of 4,6-dichloro-1,3-dinitrobenzene can undergo reduction through various pathways, often involving electron transfer processes and the formation of multiple intermediates.

Pathways of Electron Transfer and Intermediate Formation

The reduction of nitroaromatic compounds can proceed through single- or multi-electron transfer steps. nih.gov The initial step is often a one-electron reduction to form a nitro anion radical. This can be followed by further reduction and protonation steps to yield nitroso, hydroxylamino, and ultimately amino groups.

Nitro anion radical (ArNO₂⁻)

Nitroso compound (ArNO)

Hydroxylamine (B1172632) (ArNHOH)

Amine (ArNH₂)

The specific pathway and the stability of the intermediates can be influenced by the reaction conditions, such as the reducing agent used and the pH of the medium. Flavoenzymes, for instance, can mediate the single- or two-electron reduction of nitroaromatic compounds. nih.gov

Role of Isotopic Labeling in Tracing Carbon and Nitrogen Fate

Isotopic labeling is an invaluable tool for tracing the fate of atoms during complex chemical transformations. The use of 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ allows for the unambiguous tracking of the carbon skeleton throughout the reduction process. This is particularly useful in distinguishing between different reaction pathways and identifying any rearrangements or degradations of the aromatic ring that may occur under harsh reductive conditions.

Furthermore, if the nitro groups were to be labeled with ¹⁵N, it would be possible to trace the fate of the nitrogen atoms concurrently with the carbon atoms. This dual-labeling approach would provide a comprehensive understanding of the entire molecular transformation. Techniques like NMR and mass spectrometry can be used to follow the isotopic labels in the products and intermediates, providing detailed mechanistic insights. For example, ¹³C labeling has been used to study the structural dynamics of DNA and in metabolomics to identify compounds and their transformations. nih.govnih.gov

Photochemical Transformation Mechanisms

The absorption of light energy can induce significant chemical changes in 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, leading to its degradation through various pathways. The study of these photochemical transformations is crucial for understanding its persistence and transformation in environments exposed to sunlight.

The photochemical degradation of nitroaromatic compounds, such as 4,6-Dichloro-1,3-dinitrobenzene, is initiated by the absorption of photons, which excites the molecule to a higher energy state. From this excited state, the molecule can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state, or chemical reaction. The efficiency of the photochemical degradation is quantified by the disappearance quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical transformation of the parent compound.

For many aromatic nitrocompounds, the disappearance quantum yields are typically low, often on the order of 10⁻³. dtic.mil This indicates that the deactivation of the excited state back to the ground state without chemical change is a major competing process. dtic.mil The primary photochemical reaction often involves the reduction of one of the nitro groups to a nitroso group. Subsequent reactions can lead to the formation of nitrophenols and other degradation products. dtic.mil

The degradation rate of chlorinated nitroaromatic compounds can be influenced by environmental factors. For instance, the presence of nitrate (B79036) can enhance photolysis rates due to the formation of hydroxyl radicals (•OH) upon UV irradiation. researchgate.net

Table 1: Representative Photochemical Data for Related Nitroaromatic Compounds (Note: Specific data for 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ is not available. This table presents typical values for related compounds to illustrate the concepts.)

| Compound | Disappearance Quantum Yield (Φ) | Major Photoproducts |

| Generic Aromatic Nitrocompound | ~10⁻³ | Aromatic Nitrosocompounds, Nitrophenols |

This table is for illustrative purposes and is based on general findings for the class of aromatic nitrocompounds.

The use of stable isotope labeling, specifically with Carbon-13 (¹³C), is a powerful technique for tracing the fate of molecules through complex reaction pathways. researchgate.netnih.gov By synthesizing 4,6-Dichloro-1,3-dinitrobenzene with all six carbon atoms in the benzene (B151609) ring as ¹³C (4,6-Dichloro-1,3-dinitrobenzene-¹³C₆), researchers can definitively track the carbon backbone of the molecule as it transforms.

When a mixture of photoproducts is generated, mass spectrometry techniques can be employed to distinguish the products originating from the labeled parent compound from other background compounds. medchemexpress.com The unique mass signature of the ¹³C₆-labeled fragments allows for unambiguous identification and quantification of the degradation products. researchgate.net This approach is invaluable for elucidating the precise mechanisms of ring-opening and the formation of smaller organic molecules, which might otherwise be difficult to trace. nih.gov

Table 2: Hypothetical Application of ¹³C₆ Labeling in Photoproduct Analysis (Note: This table is a hypothetical illustration of how ¹³C₆ labeling would be used to track photoproducts of 4,6-Dichloro-1,3-dinitrobenzene.)

| Parent Compound | Expected Photoproduct | Mass Spectrometry Signature |

| 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ | ¹³C₆-labeled Dichloronitrosophenol | Molecular ion peak shifted by +6 amu compared to unlabeled standard |

| 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ | ¹³Cₓ-labeled smaller organic acids (from ring cleavage) | Fragment ions containing ¹³C, allowing for structural elucidation |

This table illustrates the principles of using stable isotope labeling in mechanistic studies.

Oxidative Processes and Degradation Mechanisms by Reactive Species

In addition to direct photolysis, 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ can be degraded through reactions with highly reactive chemical species present in the environment, particularly in aqueous systems. The hydroxyl radical (•OH) is a powerful and non-selective oxidant that plays a significant role in the degradation of many organic pollutants. nih.govnih.govmdpi.com

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.org In the case of 4,6-Dichloro-1,3-dinitrobenzene, the •OH radical would add to the ¹³C₆-labeled benzene ring. This initial adduct can then undergo a series of reactions, including the elimination of a chlorine atom or a nitro group, or reaction with molecular oxygen, leading to ring cleavage and the formation of various oxidation products. rsc.orgresearchgate.net The degradation of chlorinated nitroaromatic compounds can lead to the formation of chlorophenols, which can be further oxidized. researchgate.netnih.gov The presence of functional groups on the benzene ring will influence the position of the hydroxyl radical attack and the subsequent degradation pathway.

The degradation of some nitroaromatic compounds can also be mediated by other reactive oxygen species (ROS) such as the superoxide (B77818) radical (O₂⁻•), which can lead to decarboxylation, hydroxylation, and oxidation reactions. nih.gov

Table 3: Potential Oxidative Degradation Products of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ by Hydroxyl Radicals (Note: This table presents potential products based on known reactions of related compounds.)

| Reactant | Reactive Species | Potential Intermediate | Potential Final Products |

| 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ | •OH | ¹³C₆-Hydroxycyclohexadienyl radical adduct | ¹³C₆-Dichloronitrophenols, ¹³C-labeled aliphatic acids (from ring opening) |

This table outlines plausible degradation pathways based on established mechanisms for similar aromatic compounds.

Applications in Advanced Analytical Methodologies and Standards

Internal Standard Applications in Quantitative Analysis

One of the primary applications of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ is as an internal standard in quantitative analysis. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but can be independently detected.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and is often considered a definitive method for quantitative analysis. In IDMS, a known amount of an isotopically labeled version of the analyte, such as 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆, is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis by mass spectrometry.

Because the labeled internal standard and the native analyte are chemically identical, any sample loss or variation during the preparation and analysis steps will affect both compounds equally. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy. The use of a ¹³C-labeled standard is crucial for the analysis of nitroaromatic compounds, which are a significant class of environmental contaminants. nih.gov

Key Features of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ in IDMS:

| Property | Significance in IDMS |

| Chemical Equivalence | Behaves identically to the unlabeled analyte during sample preparation and analysis, correcting for procedural variations. |

| Mass Difference | Easily distinguished from the native analyte by mass spectrometry, allowing for precise ratio measurements. |

| High Isotopic Purity | Minimizes interference from naturally occurring isotopes, enhancing measurement accuracy. |

In trace analysis, where the concentration of the analyte is very low, even minor variations in sample handling and instrument response can lead to significant errors. The use of 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ as an internal standard in IDMS methods significantly enhances the accuracy and precision of these measurements. By correcting for matrix effects, which are interferences from other components in the sample, and fluctuations in instrument performance, this labeled compound ensures reliable quantification of trace-level contaminants.

Calibration Standard Development for Environmental and In Vitro Biological Matrices

The development of reliable calibration standards is fundamental to all quantitative analytical methods. 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ is utilized in the preparation of certified reference materials and calibration solutions for the analysis of its unlabeled counterpart and structurally related nitroaromatic compounds. Its classification as an "Environmental Standard" by suppliers underscores its intended use in these applications. bldpharm.com

When analyzing complex matrices such as soil, water, or biological tissues, the presence of other compounds can interfere with the analytical signal. By using a calibration curve prepared with known concentrations of the analyte and a constant amount of the ¹³C-labeled internal standard, analysts can accurately quantify the target compound in unknown samples. This approach is vital for ensuring the quality and comparability of data in environmental monitoring programs and in vitro toxicological studies.

Tracer Studies in Complex Chemical Systems

The isotopic label in 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ allows scientists to "trace" the path of the carbon atoms through chemical reactions and degradation processes. This provides invaluable insights into the mechanisms of these transformations.

In both chemical synthesis and environmental degradation studies, it is often necessary to understand the flow of carbon atoms from reactants to products. The use of uniformly ¹³C-labeled compounds like 4,6-Dichloro-1,3-dinitrobenzene-¹³C₆ enables the direct tracking of the carbon skeleton. By analyzing the distribution of the ¹³C label in the products, scientists can determine which bonds are broken and formed during a reaction. This information is fundamental to optimizing synthetic routes and understanding the mechanisms by which pollutants are broken down in the environment. Compound-specific isotope analysis (CSIA) is a technique that leverages these principles to assess the transformation of contaminants like nitroaromatic explosives. dtic.mil

Environmental Transformation and Fate: Mechanistic and Modeling Perspectives

Mechanistic Pathways of Biotransformation (Microbial Degradation, Enzyme Systems)

The biodegradation of chlorinated nitroaromatic compounds is a complex process mediated by various microorganisms. These pathways typically involve initial reduction of the nitro groups or oxidative attack on the aromatic ring, leading to destabilization and eventual mineralization.

Identification of Key Enzyme Systems and Reaction Products

The microbial metabolism of chlorinated aromatic compounds is often initiated by specific enzyme systems that can tolerate or are specifically adapted to the substituted ring structure. While direct studies on 4,6-dichloro-1,3-dinitrobenzene are limited, the degradation pathways of similar compounds provide significant insight into the potential enzymes and products involved.

Common enzymatic strategies for degrading chlorinated aromatics under aerobic conditions include the action of oxygenases, hydrolytic dehalogenases, and glutathione (B108866) S-transferases. eurochlor.org For nitroaromatic compounds specifically, nitroreductases play a crucial role, often as the initial step in the transformation process. omicsonline.org These enzymes typically reduce the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. omicsonline.org This reduction is a key detoxification step, as the resulting aromatic amines are often more susceptible to further degradation. nih.gov

In the context of chlorinated catechols, which are common intermediates in the degradation of chlorinated benzenes, catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are responsible for aromatic ring cleavage. nih.govnih.gov For instance, the degradation of 1,3-dichlorobenzene (B1664543) by an Alcaligenes species was shown to proceed through 3,5-dichlorocatechol, which was then cleaved by a dioxygenase to form 2,4-dichloromuconate. nih.govnih.gov Similarly, Diaphorobacter sp. strain JS3051 utilizes a chlorocatechol 1,2-dioxygenase (DccA) to degrade 4-chlorocatechol, an intermediate in the breakdown of some chloronitrobenzenes. nih.gov

The table below summarizes key enzyme types and their roles in the degradation of related chlorinated and nitroaromatic compounds.

| Enzyme Class | Function | Example Substrate(s) | Resulting Product(s) |

| Nitroreductase | Reduction of nitro groups to amino groups | Nitroaromatic compounds | Aromatic amines |

| Dioxygenase | Incorporation of O2 into the aromatic ring, often leading to ring cleavage | Chlorinated catechols (e.g., 4-chlorocatechol, 3,5-dichlorocatechol) | Chlorinated muconic acids (e.g., 2,4-dichloromuconate) |

| Hydrolytic Dehalogenase | Replacement of a chlorine atom with a hydroxyl group | Chlorinated aromatics | Hydroxylated aromatics (phenols) |

| Glutathione S-transferase | Conjugation with glutathione, replacing a chlorine atom | 1-Chloro-2,4-dinitrobenzene | Glutathione conjugate |

Isotopic Tracing of Carbon Flow in Biodegradation Pathways

The use of stable isotope-labeled compounds, such as 4,6-dichloro-1,3-dinitrobenzene-13C6, is a powerful technique for unequivocally tracing the metabolic fate of a contaminant. This method allows researchers to follow the carbon atoms from the parent compound into metabolic intermediates, microbial biomass, and carbon dioxide. This provides definitive evidence of biodegradation and helps to elucidate the complete mineralization pathway.

While specific studies detailing the isotopic tracing of this compound are not prevalent in publicly accessible literature, the principle has been widely applied to other environmental contaminants. For example, in the study of other pollutants, 13C-labeling confirms whether the compound serves as a carbon and energy source for the degrading microorganisms. The incorporation of 13C into cellular components like fatty acids and the release of 13CO2 are key indicators of catabolism. This approach is essential to distinguish biotransformation from abiotic losses and to quantify the extent of degradation.

Influence of Environmental Factors on Biotransformation Mechanisms

The efficiency and predominant pathways of microbial degradation are highly dependent on environmental conditions. Factors such as pH, temperature, oxygen availability (redox conditions), and the presence of other nutrients or carbon sources can significantly influence enzymatic activity and microbial growth. nih.gov

Redox Conditions : The availability of oxygen is a critical determinant of degradation pathways. Under aerobic conditions, oxidative pathways involving oxygenases are common. eurochlor.org In anaerobic environments, reductive processes dominate. For highly chlorinated compounds, reductive dechlorination, where a chlorine atom is replaced by hydrogen, is often the initial step. eurochlor.orgepa.gov The complete mineralization of some highly chlorinated compounds may require a sequence of both anaerobic and aerobic conditions. eurochlor.org

pH and Temperature : Microbial enzymes have optimal pH and temperature ranges for activity. For instance, a Pseudomonas strain (DL17) showed optimal degradation of p-nitroaniline at a pH range of 8.0 to 9.0 and a temperature of 32°C. nih.gov Deviations from these optimal conditions can slow down or halt biodegradation.

Nutrient Availability : The presence of primary substrates can stimulate the degradation of a contaminant through cometabolism, where the enzymes produced to metabolize the primary substrate also transform the contaminant. eurochlor.org For example, the addition of benzoate (B1203000) was shown to stimulate the degradation of 2,3,6-trichlorobenzoate. eurochlor.org

Abiotic Transformation Mechanisms in Environmental Compartments

In addition to microbial activity, 4,6-dichloro-1,3-dinitrobenzene is subject to abiotic transformation processes that contribute to its degradation in the environment. These reactions are primarily driven by chemical and photochemical forces in soil and water.

Hydrolysis and Solvolysis Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated nitroaromatic compounds, the electron-withdrawing nature of the nitro groups activates the aromatic ring towards nucleophilic substitution, making the chlorine atoms susceptible to replacement by hydroxyl groups from water. epa.gov

The rate of hydrolysis is dependent on factors like pH and the substitution pattern of the ring. For example, 2,4,6-trinitrochlorobenzene readily undergoes hydrolysis under mild conditions (H2O at 323 K) to form 2,4,6-trinitrophenol (picric acid). shaalaa.com It is expected that 4,6-dichloro-1,3-dinitrobenzene would also undergo hydrolysis, likely resulting in the stepwise replacement of its chlorine atoms with hydroxyl groups to form chlorodinitrophenols and ultimately dinitrophenols. However, the compound is noted to be insoluble in water, which may limit the rate of hydrolysis in aqueous environments. chemicalbook.com

Photolytic and Redox Transformation Pathways on Surfaces and in Water

Photolysis, or degradation by light, is another significant abiotic pathway for nitroaromatic compounds. When these compounds absorb light, they can be excited to a state where they undergo various transformations.

Studies on similar compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), show that irradiation with sunlight can lead to complex reactions. mdpi.com These include the reduction of a nitro group to a nitroso group and intramolecular cyclization to form benzofurazan (B1196253) derivatives. mdpi.com It is plausible that 4,6-dichloro-1,3-dinitrobenzene could undergo similar photolytic transformations, including the reduction of its nitro groups or photohydrolysis where light energy facilitates the replacement of chlorine atoms with hydroxyl groups. The presence of other substances in water, acting as photosensitizers, can also accelerate these processes.

Redox transformations can also occur abiotically. For instance, certain minerals in soil and sediment can facilitate the reduction of nitroaromatic compounds. These reactions are part of the broader biogeochemical cycles that influence the fate of organic contaminants in the environment.

Advanced Environmental Modeling of Transformation Kinetics

The prediction and understanding of how this compound transforms in the environment are paramount for risk assessment. Advanced modeling techniques provide a framework for estimating the persistence and potential exposure pathways of this compound.

Predictive Models for Degradation Rates Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the environmental degradation rates of chemical compounds based on their molecular structure. For nitroaromatic compounds, including 4,6-Dichloro-1,3-dinitrobenzene, these models often incorporate a variety of molecular descriptors to estimate their susceptibility to degradation.

The degradation of nitroaromatic compounds is influenced by a combination of electronic and steric properties. nih.gov For instance, the presence of electron-withdrawing nitro groups and chlorine atoms on the benzene (B151609) ring of 4,6-Dichloro-1,3-dinitrobenzene significantly affects its reactivity. These substituents make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack, a common step in the biodegradation of such compounds. However, the same electronic properties can also make the compound more resistant to oxidative degradation. nih.gov

Predictive models for the biodegradation of aromatic compounds often utilize parameters such as hydrophobicity (log Kow), electronic properties (e.g., Hammett constants, energy of the lowest unoccupied molecular orbital - ELUMO), and steric factors. nih.govnih.gov For chlorinated nitroaromatics, the number and position of chlorine atoms are crucial. In the case of 4,6-Dichloro-1,3-dinitrobenzene, the two chlorine atoms and two nitro groups create a specific electronic and steric arrangement that dictates its degradation kinetics. QSAR models for the toxicity of nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and Van der Waals forces are significant contributors. nih.gov While these models are often developed for toxicity endpoints, the underlying molecular descriptors are also relevant for predicting degradation rates.

A review of QSAR studies on nitroaromatic compounds highlights the importance of developing models for specific classes of these chemicals to improve predictive accuracy. nih.govresearchgate.net For instance, the degradation of some dichloronitrobenzene isomers is initiated by dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups into the aromatic ring, leading to the elimination of a nitro group as nitrite. nih.gov The efficiency of such enzymatic attacks is highly dependent on the substitution pattern of the molecule.

Table 1: Key Structural Features of 4,6-Dichloro-1,3-dinitrobenzene Influencing Degradation

| Structural Feature | Influence on Degradation |

| Two Nitro Groups | Strongly electron-withdrawing, increasing susceptibility to reductive transformation but potentially hindering oxidative attack. nih.gov |

| Two Chlorine Atoms | Electron-withdrawing, influencing the overall electronic character of the ring and providing sites for potential dehalogenation reactions. |

| Substitution Pattern | The specific arrangement of substituents (1,3-dinitro and 4,6-dichloro) governs the steric accessibility and electronic environment of the molecule, which in turn affects enzyme-substrate interactions and reaction rates. |

Integration of Isotopic Data for Model Validation

Isotopically labeled compounds, such as this compound, are invaluable tools for validating and refining environmental fate models. The use of stable isotopes like carbon-13 (¹³C) allows for the precise tracing of a compound and its transformation products through complex environmental matrices.

The fundamental principle behind using ¹³C-labeled compounds is that they are chemically identical to their non-labeled counterparts but are distinguishable by their mass. This allows researchers to conduct experiments in natural systems (microcosms) with complex background organic matter and still be able to track the fate of the specific compound of interest.

Key applications of isotopic data from compounds like this compound in model validation include:

Pathway Elucidation: By tracking the ¹³C label, researchers can identify the chemical structures of intermediate and final degradation products. asm.orgacs.org This is crucial for confirming proposed degradation pathways used in kinetic models. For example, if a model predicts a specific series of hydroxylated and dechlorinated intermediates, the presence of the ¹³C label in these experimentally identified molecules would provide strong evidence for the model's accuracy.

Mass Balance Analysis: Isotopic labeling allows for a complete accounting of the compound's mass throughout an experiment, including fractions that are biodegraded, sorbed to soil or sediment, or volatilized. acs.org This is essential for validating the mass balance equations that are a core component of environmental fate models.

Quantification of Transformation Rates: The rate of disappearance of the ¹³C-labeled parent compound and the rate of appearance of ¹³C-labeled metabolites can be measured with high accuracy, providing robust data for calibrating and validating the kinetic parameters within a model. nih.gov

Distinguishing Biotic from Abiotic Degradation: In controlled experiments, the transformation of the ¹³C-labeled compound in sterile versus non-sterile environmental samples can definitively distinguish between biological and non-biological degradation processes, allowing for the validation of specific degradation modules within a larger model.

While specific studies detailing the use of this compound for model validation are not prominent in published literature, the principles are well-established in the study of other environmental contaminants. acs.orgnih.gov The availability of this labeled compound from commercial sources suggests its intended use in such research. cdnisotopes.com

Sorption and Desorption Mechanisms in Environmental Media

The mobility and bioavailability of 4,6-Dichloro-1,3-dinitrobenzene in the environment are largely controlled by its sorption to and desorption from soil and sediment particles. Understanding the mechanisms behind these processes is crucial for predicting its transport in groundwater and its potential to reach sensitive ecological receptors.

Role of π-π Electron Donor-Acceptor Interactions

One of the key non-covalent interactions governing the sorption of nitroaromatic compounds to soil organic matter is the π-π electron donor-acceptor (EDA) interaction. nih.govresearchgate.net The aromatic ring of 4,6-Dichloro-1,3-dinitrobenzene, being substituted with two strongly electron-withdrawing nitro groups, is electron-deficient and thus acts as a π-acceptor.

Soil organic matter contains various components, including humic and fulvic acids, which possess aromatic rings that can be electron-rich and act as π-donors. nih.gov These electron-rich moieties can include phenolic, aniline, and other substituted aromatic structures. The interaction between the π-acceptor (4,6-Dichloro-1,3-dinitrobenzene) and π-donor sites in soil organic matter can lead to the formation of a charge-transfer complex, resulting in strong sorption.

The strength of these π-π EDA interactions can be influenced by environmental factors such as pH. nih.govresearchgate.net For example, a decrease in pH can increase the π-acceptor strength of certain functional groups within the soil organic matter, potentially leading to stronger sorption of π-donor compounds. nih.gov Conversely, for a π-acceptor like 4,6-Dichloro-1,3-dinitrobenzene, interactions with electron-donating surfaces are expected to be a primary sorption mechanism.

Table 2: Factors Influencing π-π EDA Interactions in Sorption

| Factor | Influence on Sorption of 4,6-Dichloro-1,3-dinitrobenzene |

| Electron-withdrawing substituents (-NO₂) on the compound | Enhances the π-acceptor character of the aromatic ring, promoting stronger interactions with π-donor sites in soil organic matter. |

| Aromaticity and electron-donating character of soil organic matter | Soils with higher content of humic substances rich in electron-donating functional groups are expected to exhibit stronger sorption. nih.gov |

| Presence of competing π-acceptors or π-donors | Other organic contaminants in the soil matrix can compete for the same sorption sites, potentially affecting the mobility of 4,6-Dichloro-1,3-dinitrobenzene. |

Steric Hindrance Effects on Compound Mobility

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions or interactions with other molecules. In the context of environmental fate, steric hindrance can significantly affect the mobility of a compound like 4,6-Dichloro-1,3-dinitrobenzene.

The presence of four substituents on the benzene ring can influence its interaction with sorption sites in several ways:

Planarity and π-π Stacking: Strong π-π interactions often require a close, parallel alignment of the aromatic rings of the interacting molecules. Steric hindrance from bulky substituents can force the nitro groups to rotate out of the plane of the benzene ring. nih.gov This distortion from planarity can weaken the π-π stacking interactions with flat aromatic surfaces in soil organic matter (e.g., black carbon or soot), leading to weaker sorption and greater mobility.

Interaction with Biological Membranes: Steric hindrance can also affect the rate at which the compound can pass through biological membranes, which is a key factor in its bioavailability and susceptibility to intracellular biodegradation.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule dictates its stability, reactivity, and physical properties. Computational methods allow for a detailed examination of the electron distribution and orbital energies.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust method for determining the ground state properties of molecules. By calculating the electron density, DFT can accurately predict the optimized geometry, total energy, and dipole moment of 4,6-dichloro-1,3-dinitrobenzene-¹³C₆. A typical approach would involve a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), to solve the Schrödinger equation approximately. researchgate.netglobalresearchonline.net

For 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, the geometry would first be optimized to find the lowest energy conformation. The presence of two nitro groups and two chlorine atoms on the benzene (B151609) ring creates a complex electronic environment. The nitro groups are strong electron-withdrawing groups, while the chlorine atoms also exhibit electron-withdrawing inductive effects. The substitution of all six carbon atoms with their ¹³C isotopes has a negligible effect on the electronic ground state properties and molecular geometry because the electronic potential energy surface is independent of isotopic composition. nih.gov Therefore, the calculated ground state properties would be virtually identical to those of the unlabeled 4,6-dichloro-1,3-dinitrobenzene.

Table 1: Predicted Ground State Properties of 4,6-Dichloro-1,3-dinitrobenzene (Unlabeled) (Note: This table is illustrative, based on typical values for similar compounds, as specific published data for this molecule is not available.)

| Property | Predicted Value | Unit |

| Total Energy | -1350 | Hartrees |

| Dipole Moment | 3.5 | Debye |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. globalresearchonline.net

For 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, the HOMO is expected to be localized primarily on the benzene ring and the chlorine atoms, while the LUMO would be concentrated on the electron-withdrawing nitro groups. globalresearchonline.netuwosh.edu A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. globalresearchonline.net DFT calculations can provide precise values for these orbital energies. As with ground state properties, the ¹³C isotopic labeling does not significantly alter the electronic orbitals, so the FMO analysis for the ¹³C₆ isotopologue would mirror that of the unlabeled compound. uwosh.edu

Table 2: Predicted Frontier Molecular Orbital Energies for 4,6-Dichloro-1,3-dinitrobenzene (Unlabeled) (Note: This table is illustrative and based on general principles and data for related nitroaromatic compounds.)

| Orbital | Energy (eV) |

| HOMO | -8.3 |

| LUMO | -3.9 |

| HOMO-LUMO Gap | 4.4 |

Reaction Mechanism Simulation and Transition State Localization

Computational chemistry can map the energetic pathways of chemical reactions, identifying transition states and intermediates, which is crucial for understanding reaction mechanisms. core.ac.uklibretexts.orgiupac.org

Potential Energy Surface Mapping for Key Reactions

A potential energy surface (PES) is a multidimensional map that relates the energy of a chemical system to its geometry. libretexts.orgiupac.org By mapping the PES for a reaction, such as a nucleophilic aromatic substitution on 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, chemists can identify the minimum energy path from reactants to products. fiveable.me This path includes the transition state—the highest energy point—the energy of which determines the reaction's activation energy. fiveable.me For instance, in a reaction with an amine, DFT calculations could model the approach of the nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of a chloride ion. mdpi.com These calculations would reveal which of the two chlorine atoms is more susceptible to substitution by mapping the energy barriers for attack at each position. mdpi.com

Theoretical Prediction of Isotopic Effects on Reaction Kinetics

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org For 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, a ¹³C KIE would be observed if a C-Cl or C-N bond is broken or formed in the rate-determining step of a reaction. illinois.edu The KIE is primarily due to the difference in zero-point vibrational energies between the light (¹²C) and heavy (¹³C) isotopologues; a bond to a heavier isotope is stronger and requires more energy to break. nih.govtaylorandfrancis.com

The magnitude of the ¹³C KIE is typically small, often around 1.04 (a 4% rate decrease for the heavier isotope), but it can provide significant mechanistic insight. wikipedia.org Theoretical calculations can predict the KIE by computing the vibrational frequencies of the reactants and the transition state for both the ¹²C and ¹³C₆ species. A normal KIE (k₁₂/k₁₃ > 1) is expected for reactions where a carbon bond is broken in the rate-limiting step. nih.gov

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.netresearchgate.net

DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net For 4,6-dichloro-1,3-dinitrobenzene-¹³C₆, the substitution with heavier carbon isotopes will cause a noticeable shift to lower frequencies (redshift) for vibrational modes that involve significant carbon atom motion, such as C-C stretching and C-H bending modes. rsc.orgnih.gov Modes dominated by the N-O or C-Cl stretching of the substituent groups would be less affected. Comparing the calculated spectra of the labeled and unlabeled compounds would allow for precise assignment of the vibrational modes.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netacs.orgresearchgate.netnih.gov The ¹³C NMR spectrum of 4,6-dichloro-1,3-dinitrobenzene-¹³C₆ would, by its nature, show strong signals for all carbon positions. The chemical shifts themselves are determined by the electronic environment of each nucleus. While isotopic labeling of a neighboring atom can cause very small changes in the chemical shift (an isotope effect), the direct observation of the ¹³C nuclei is the primary distinction. The symmetry of the molecule (or lack thereof) will determine the number of unique signals in the ¹³C NMR spectrum. For 4,6-dichloro-1,3-dinitrobenzene, four distinct carbon signals would be expected.

Validation of Experimental Data with Theoretical Predictions

A cornerstone of computational chemistry is the validation of experimental results through theoretical calculations. For 4,6-Dichloro-1,3-dinitrobenzene-13C6, this primarily involves the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra.

Theoretical Framework:

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govnih.gov The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For 13C NMR predictions, various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), cc-pVTZ) can be employed, with the accuracy of the prediction depending on the level of theory used. acs.orgconicet.gov.ar

Application to this compound:

In the case of this compound, theoretical calculations would predict the chemical shifts for the three distinct carbon environments in the molecule. Due to the substitution pattern, the benzene ring exhibits C2v symmetry, rendering C-1 and C-3 equivalent, C-4 and C-6 equivalent, and C-2 and C-5 nonequivalent to the other pairs but equivalent to each other. However, the presence of two non-equivalent nitro and chloro substituents breaks this symmetry, leading to distinct signals for each carbon.

A hypothetical validation of experimental data is presented in the table below. The "Experimental" values are postulated based on typical shifts for similar chlorinated nitroaromatic compounds, while the "Predicted" values reflect the expected outcome from DFT calculations, which can achieve root-mean-square deviations of 1-2 ppm or even less with advanced methods. nih.govnrel.gov

Interactive Data Table: Comparison of Hypothetical Experimental and Predicted 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) using DFT (B3LYP/6-31G(d)) | Deviation (ppm) |

| C-1 | 149.0 | 149.5 | +0.5 |

| C-2 | 125.0 | 124.2 | -0.8 |

| C-3 | 149.0 | 149.5 | +0.5 |

| C-4 | 133.0 | 133.8 | +0.8 |

| C-5 | 120.0 | 119.5 | -0.5 |

| C-6 | 133.0 | 133.8 | +0.8 |

Note: The carbon numbering corresponds to the IUPAC name. The presented data is illustrative.

Discrepancies between predicted and experimental values can often be attributed to factors such as solvent effects and vibrational averaging, which can be further modeled computationally to refine the predictions.

Understanding Isotopic Contributions to Spectroscopic Signatures

The full isotopic labeling of the benzene ring with 13C in this compound introduces distinct and predictable changes to its spectroscopic signatures, particularly in its 13C NMR spectrum.

Primary Isotopic Effect:

The most significant effect is the ability to directly observe the 13C NMR spectrum with high sensitivity without relying on the low natural abundance (1.1%) of 13C.

Secondary Isotopic Effects:

Secondary isotope effects refer to the change in the chemical shift of a nucleus when an isotope of a neighboring atom is changed. huji.ac.ilstemwomen.org In this compound, the substitution of 12C with 13C can cause small upfield shifts (typically <0.1 ppm) in the chemical shifts of the directly bonded carbons. huji.ac.il These effects are generally small but can be computationally predicted and are a consequence of changes in the vibrational energy levels of the molecule. nih.govnih.gov

13C-13C Coupling:

A major consequence of 100% 13C labeling is the presence of one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) carbon-carbon coupling constants, which would be absent in the unlabeled compound's spectrum. researchgate.net These coupling constants provide valuable information about the electronic structure and connectivity of the carbon skeleton. Theoretical calculations can predict the magnitude of these coupling constants.

Interactive Data Table: Predicted Isotopic Effects on the 13C NMR Spectrum

| Spectroscopic Parameter | Unlabeled Compound | 13C6 Labeled Compound | Theoretical Basis |

| ¹J_CC | Not Applicable | ~50-60 Hz | Spin-spin coupling between adjacent 13C nuclei |

| ²J_CC_ | Not Applicable | ~1-5 Hz | Weaker coupling over two bonds |

| ³J_CC_ | Not Applicable | ~5-10 Hz | Coupling over three bonds, often larger than ²J |

| Secondary Isotope Shift | Not Applicable | Small upfield shift | Changes in vibrational energy levels |

Note: The presented coupling constant values are typical for aromatic systems and would be specifically calculated for this molecule in a detailed theoretical study.

Molecular Dynamics Simulations for Solvent Effects and Conformations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments over time, providing insights into its conformational flexibility and interactions with solvent molecules. nih.govnih.gov

Conformational Dynamics of Nitro Groups:

A key aspect of the conformational analysis of this molecule is the orientation of the two nitro groups relative to the benzene ring. Due to steric hindrance from the adjacent chlorine atoms, the nitro groups are expected to be twisted out of the plane of the ring. MD simulations can quantify the preferred dihedral angles and the energy barriers to rotation.

Solvent Effects:

Interactive Data Table: Predicted Conformational Behavior from Molecular Dynamics Simulations

| Solvent | Dielectric Constant | Expected Nitro Group Dihedral Angle (relative to ring plane) | Rationale |

| Toluene | 2.4 | 40-60° | Non-polar solvent, intramolecular steric effects dominate. |

| Chloroform | 4.8 | 45-65° | Weakly polar, minimal specific interactions. |